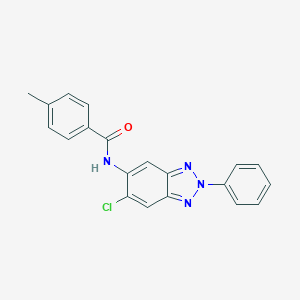![molecular formula C18H16F4N2O2 B251599 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251599.png)
4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, also known as GSK1521498, is a small molecule inhibitor that targets the orexin receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness and sleep. The orexin receptor antagonists have been developed as a potential therapeutic target for sleep disorders and other related conditions.
Mecanismo De Acción
4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide binds to the orexin receptor and blocks the action of orexin, which is a neuropeptide that regulates wakefulness and sleep. By inhibiting the orexin receptor, the compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects
In preclinical studies, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to increase total sleep time, reduce the time to fall asleep, and improve sleep quality. The compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response. Additionally, the compound has been shown to reduce anxiety-like behavior in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is its high selectivity and potency for the orexin receptor. This makes it an ideal tool for studying the role of orexin in sleep and wakefulness. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the research on 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. One area of interest is the potential use of the compound in treating other conditions, such as anxiety and depression. Another area of interest is the development of more potent and selective orexin receptor antagonists. Additionally, the compound could be used to study the role of orexin in other physiological processes, such as feeding behavior and addiction.
Conclusion
In conclusion, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a potent and selective orexin receptor antagonist that has shown promise as a therapeutic target for sleep disorders and other related conditions. The compound has been extensively studied in preclinical models and clinical trials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-characterized. There are several future directions for the research on this compound, which could lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves several steps. The first step is the synthesis of 4-fluoro-2-nitroaniline, which is then reacted with 2-(trifluoromethyl)benzoic acid to obtain 4-fluoro-N-(2-trifluoromethylbenzoyl)-2-nitroaniline. This intermediate is then reduced and reacted with morpholine to obtain the final product, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
The orexin receptor antagonists have been studied for their potential therapeutic applications in sleep disorders, anxiety, depression, and addiction. 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to be a potent and selective orexin receptor antagonist. It has been extensively studied in preclinical models for its efficacy and safety profile. The compound has also been evaluated in clinical trials for its potential use in treating insomnia.
Propiedades
Fórmula molecular |
C18H16F4N2O2 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16F4N2O2/c19-14-4-1-12(2-5-14)17(25)23-15-11-13(18(20,21)22)3-6-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10H2,(H,23,25) |
Clave InChI |
BQSANNDUURUIHN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251531.png)
![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)



